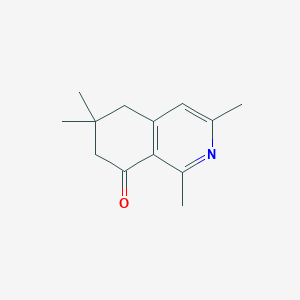
1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate is a complex organic compound characterized by its unique structural features, including a quinoline core substituted with chlorine and iodine atoms, and an acetate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative, 5-chloro-7-iodoquinolin-8-ol, is first synthesized through a series of reactions involving chlorination and iodination. Subsequently, the hydroxyl group is converted to an acetate ester through esterification using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Large-scale reactors are used to maintain precise temperature and pressure control, ensuring consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or iodine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or sodium chloride (NaCl) are employed, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Substituted quinolines with different halogens or other groups
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.
Biology: The compound's biological activity has been explored for potential antimicrobial and antifungal properties.
Medicine: It has been investigated for its potential use in treating infections and as a chelator for metal ions in neurological disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate exerts its effects involves its interaction with biological targets. The compound may inhibit enzymes related to DNA replication or act as a chelator for metal ions, affecting cellular processes. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Clioquinol: A related compound with antifungal and antibacterial properties.
Hydroxyquinoline derivatives: Other quinoline derivatives with similar biological activities.
Uniqueness: 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate stands out due to its specific substitution pattern and the presence of the acetate ester group, which may confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Propiedades
Fórmula molecular |
C15H15ClINO3 |
|---|---|
Peso molecular |
419.64 g/mol |
Nombre IUPAC |
[1-(5-chloro-7-iodoquinolin-8-yl)oxy-2-methylpropan-2-yl] acetate |
InChI |
InChI=1S/C15H15ClINO3/c1-9(19)21-15(2,3)8-20-14-12(17)7-11(16)10-5-4-6-18-13(10)14/h4-7H,8H2,1-3H3 |
Clave InChI |
SVGDPIZJQMMRBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C)(C)COC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


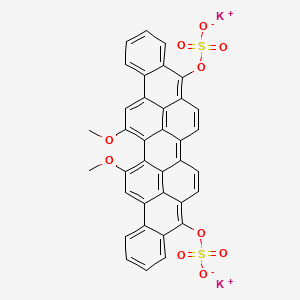
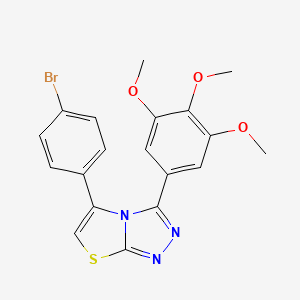
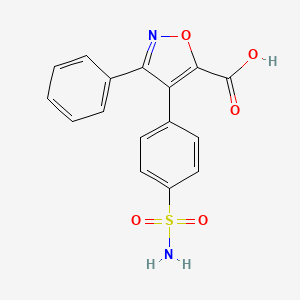
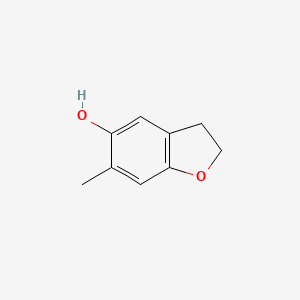
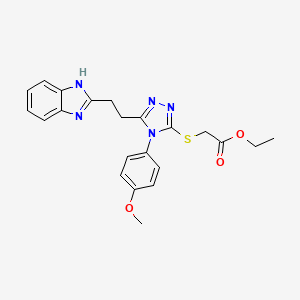
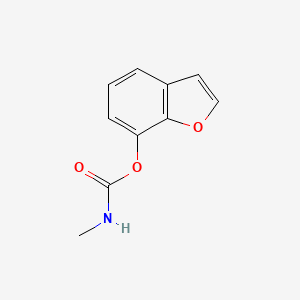
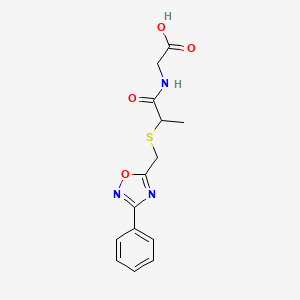
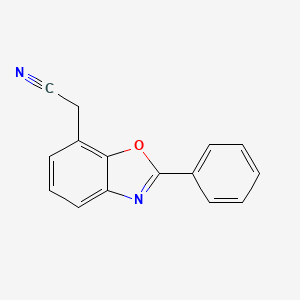
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
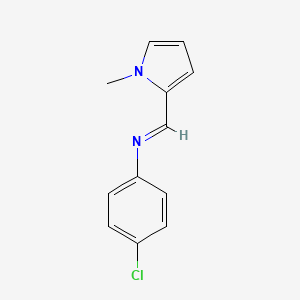
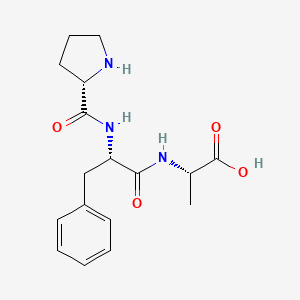
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)
